4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane: is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its complex structure, which includes a boronic ester group and a pentafluoroethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a boronic acid derivative with a pentafluoroethoxyphenyl compound under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and appropriate ligands to facilitate the formation of the boronic ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be used to modify the pentafluoroethoxyphenyl group.
Substitution: Substitution reactions can occur at the boronic acid group, leading to the formation of different boronic esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a probe for studying enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets.
Medicine: In the medical field, this compound is explored for its potential use in drug discovery and development. Its ability to form stable complexes with biomolecules makes it a valuable tool in medicinal chemistry.
Industry: In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable complexes with biological targets. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to specific biological outcomes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boronic Acid Derivatives: Other boronic acid derivatives, such as phenylboronic acid and pinacol boronic acid, share similar reactivity and applications.
Pentafluoroethoxy Compounds: Compounds with similar pentafluoroethoxy groups, such as pentafluoroethanol, exhibit comparable chemical properties.
Uniqueness: What sets 4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane apart is its combination of a boronic acid group and a pentafluoroethoxyphenyl moiety, which provides unique reactivity and stability. This combination allows for diverse applications in chemistry, biology, medicine, and industry.
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Its unique structure allows for various biological interactions, particularly in the context of drug development and chemical biology.
- Molecular Formula : C14H16BF5O3
- Molecular Weight : 338.08 g/mol
- CAS Number : 1818380-85-6
- Physical State : Solid
- Melting Point : Not specified; typically stable at room temperature.
- Purity : Generally >98% as indicated by GC analysis.
The biological activity of this compound primarily revolves around its ability to participate in boron-mediated reactions. The boron atom can form reversible covalent bonds with various biological molecules, which is crucial for its role in:
- Borylation Reactions : These are essential in the modification of organic compounds, particularly in the formation of boronate esters which are useful in drug design.
- Hydroboration Reactions : This compound can facilitate the addition of boron across alkenes and alkynes, leading to the formation of organoboron compounds that are pivotal in synthetic organic chemistry.
Biological Applications
- Anticancer Activity : Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects on cancer cells. The mechanism may involve disruption of cellular processes through boron-mediated interactions with biomolecules such as nucleic acids and proteins.
- Antibacterial Properties : Some derivatives of dioxaborolanes have shown potential antibacterial activity by interfering with bacterial cell wall synthesis or function.
- Neuroprotective Effects : There is emerging evidence that certain boron compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Research Findings
- A study published in Organic Letters demonstrated that derivatives of dioxaborolanes could be synthesized and tested for their ability to inhibit cancer cell proliferation. These compounds showed significant activity against various cancer cell lines by inducing apoptosis through a caspase-dependent pathway .
- Another investigation highlighted the antibacterial properties of related dioxaborolanes against Staphylococcus aureus, suggesting a mechanism involving disruption of the bacterial cell membrane integrity .
- Recent research has also focused on the neuroprotective capabilities of boron-containing compounds. In vitro studies indicated that these compounds could mitigate neuronal damage induced by oxidative stress, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF5O3/c1-11(2)12(3,4)23-15(22-11)9-5-7-10(8-6-9)21-14(19,20)13(16,17)18/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUYUOINIUESAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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